molecular formula C14H16N4O2 B2961553 (2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide CAS No. 343376-16-9

(2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide

Cat. No. B2961553
CAS RN: 343376-16-9
M. Wt: 272.308
InChI Key: OBLJGKKVSUIYMR-BVXVVYCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Behavior in Protic Medium

Research on unsymmetrical dihydropyridines, which share structural motifs with the specified compound, has explored their electrochemical behavior in protic media. These studies have implications for understanding the electrochemical properties of complex organic molecules and their potential applications in developing new materials or chemical processes (David et al., 1995).

Apoptosis Inducers in Cancer Research

Compounds with cyano and dimethylamino groups have been identified as potent apoptosis inducers in cancer research. For example, derivatives have been studied for their ability to induce apoptosis in multiple human cell lines, showcasing the potential of these molecules in the development of anticancer agents (Kemnitzer et al., 2004).

DNA Binding and Antibacterial Activities

Research into Schiff base ligands with cyano and dimethylamino functionalities has revealed their potential in catalytic, DNA binding, and antibacterial activities. Such studies suggest applications in designing new therapeutics and understanding molecular interactions with DNA (El‐Gammal et al., 2021).

Heterocyclic Carbene Complexes

The synthesis and reactions of compounds containing dimethylamino groups with bidentate nucleophiles have been explored for the preparation of heterocyclic carbene complexes. This research could inform the development of new catalysts and materials (Szesni et al., 2005).

Synthesis of Polyfunctional Heterocyclic Systems

Studies on the synthesis of multifunctional compounds from cyano and dimethylamino precursors have demonstrated versatile methods for creating polysubstituted heterocyclic systems, which are crucial in pharmaceutical development and organic chemistry (Pizzioli et al., 1998).

properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-[(E)-(4-methoxyphenyl)methylideneamino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18(2)10-12(8-15)14(19)17-16-9-11-4-6-13(20-3)7-5-11/h4-7,9-10H,1-3H3,(H,17,19)/b12-10+,16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLJGKKVSUIYMR-BVXVVYCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide

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